molecular formula C10H18O4<br>HOOC(CH2)8COOH<br>C10H18O4 B1670060 Sebacic acid CAS No. 111-20-6

Sebacic acid

Cat. No. B1670060
CAS RN: 111-20-6
M. Wt: 202.25 g/mol
InChI Key: CXMXRPHRNRROMY-UHFFFAOYSA-N
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Description

Sebacic acid is a castor oil-derived dicarboxylic acid. It is widely used to produce polymers, plasticizers, lubricants, and corrosion retardants. It can also act as a pH corrector in cosmetic product formulations .


Synthesis Analysis

Sebacic acid is synthesized from castor oil. The process involves purifying castor oil methyl esters to obtain the methyl ester of ricinoleic acid, which is used as the starting material for the preparation of sebacic acid. The hydroxyl group of methyl ricinoleate is oxidized to the corresponding 12-oxo derivative, followed by isomerization of the cis 9, 10 olefinic bond to the trans 10, 11 isomer. The isomerized compound is subjected to dihydroxylation, followed by oxidative cleavage and subsequent methylation to obtain dimethyl decanedioate. The dimethyl decanedioate is finally hydrolyzed to obtain sebacic acid .


Molecular Structure Analysis

The molecular formula of sebacic acid is C10H18O4 . It is an alpha, omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a sebacate (2-) and a sebacate. It derives from a hydride of a decane .


Chemical Reactions Analysis

Sebacic acid plays a crucial role in the production of bio-polyamides, imparting essential properties such as adaptability, durability, hydrophobicity, and lower melting points . It is also utilized as a component in polyesters, leveraging the inherent dibasic acid nature of sebacic acid to enhance flexibility, chemical resistance, and strength .


Physical And Chemical Properties Analysis

Sebacic acid is a white granular powder with a melting point of 153 °F. It is slightly soluble in water and sublimes slowly at 750 mmHg when heated to its melting point . It is also slightly soluble in water, soluble in alcohol and ether .

Scientific Research Applications

1. Wide Range of Applications

Sebacic acid has diverse applications in various industries. It is a key raw material in producing high-quality engineering plastics, spices, and cosmetics. Notably, it is utilized in synthesizing cold-resistant plasticizers, organic products, and polymers, playing a significant role in developing new materials for improving people's lives (Li Ga, 2015).

2. Green Manufacturing and Biocatalysis

Sebacic acid is pivotal in "green" manufacturing processes, offering an environmentally friendly alternative to traditional chemical oxidation methods. A notable innovation is the biocatalytic cascade method for sebacic acid production, utilizing oleic acid as a raw material. This process benefits from in situ co-factor regeneration systems, enhancing efficiency and reducing costs (Jie Lu et al., 2022).

3. High Purity Production Techniques

Advancements in the production technology of high-purity sebacic acid have been a focus of recent research. Special attention has been paid to refining the rectification process, including parameters like temperature and pressure, to achieve the appropriate technology specification for its production (Xu Guang-xiu, 2012).

4. Applications in Lubricants and Aerospace

Sebacic acid derivatives, like bis(2-ethylhexyl)sebacate, find extensive use as synthetic lubricants in aerospace, automotive, and manufacturing industries. The synthesis of this ester under subcritical and near-critical conditions without external catalysts has shown promising results, offering economic and environmental benefits (R. Narayan & G. Madras, 2017).

5. Thermal Energy Storage

Sebacic acid plays a crucial role in latent heat thermal energy storage systems, particularly in solar thermal applications. Innovative form-stable phase change composites, encapsulating sebacic acid in carbon nanotube sponges, have been developed. These composites demonstrate significant thermal conductivity enhancement and excellent photo-thermal performance (Q. Zhang & Jian Liu, 2017).

6. Water Treatment and Environmental Applications

The decomposition of sebacic acid in aqueous solutions using submerged thermal plasma presents an effective method for treating chemical process wastewater. This technology demonstrates potential for decomposing large organic compounds and reducing environmental pollutants (S. Safa & G. Soucy, 2014).

7. Esterification and Non-Catalytic Synthesis

Sebacic acid's esterification under near-critical and supercritical alcohol conditions has been explored. This process, applied in producing solvents and lubricants, shows high yields and selectivity, offering a catalyst-free, water-resistant approach that may lower production costs (R. Narayan & G. Madras, 2017).

Future Directions

The global Sebacic Acid market size was valued at USD 0.15 billion in 2022 and is expected to expand at a CAGR of 2.88% during the forecast period, reaching USD 1136.09 million by 2028 . The growth of the sebacic acid market is being driven by various factors, including the rise in government initiatives and policies that promote bio-based products .

Relevant Papers

  • “Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route” discusses a simple and alternate organic synthetic route for sebacic acid .
  • “Microbial production of sebacic acid from a renewable source: production, purification, and polymerization” presents an environmentally friendly green route of SA production from plant oil-derived sources by microbial ω-oxidation .
  • “Sebacic Acid From the People’s Republic of China” provides an economic analysis of the sebacic acid market .
  • “Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells” explores the biological effects of sebacic acid .

properties

IUPAC Name

decanedioic acid
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InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
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InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
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Molecular Formula

C10H18O4
Record name SEBACIC ACID
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Related CAS

26776-29-4, Array
Record name Poly(sebacic acid)
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DSSTOX Substance ID

DTXSID7026867
Record name Decanedioic acid
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Molecular Weight

202.25 g/mol
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Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C
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Flash Point

220 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor)
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Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³
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Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg]
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Product Name

Sebacic Acid

CAS RN

111-20-6
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Melting Point

274.1 °F (NTP, 1992), 130.8 °C, 131 °C
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Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,800
Citations
MY Krasko, A Shikanov, A Ezra… - Journal of Polymer …, 2003 - Wiley Online Library
New degradable poly(ester anhydride)s were prepared by the melt polycondensation of diacid oligomers of poly(sebacic acid) (PSA) transesterified with ricinoleic acid. The …
Number of citations: 120 onlinelibrary.wiley.com
M Haim-Zada, A Basu, T Hagigit, R Schlinger… - Journal of Controlled …, 2017 - Elsevier
… Poly(sebacic acid) (PSA) Poly(sebacic acid) was synthesized by refluxing sebacic acid with acetic anhydride (1:5 w/v) for 30 min with constant stirring. The excess acetic anhydride was …
Number of citations: 14 www.sciencedirect.com
I Djordjevic, NR Choudhury, NK Dutta… - Polymer …, 2011 - Wiley Online Library
… -(sebacic acid)] (p(OCS)), synthesised from 1,8-octanediol, citric acid and sebacic acid in a … by varying the initial citric acid/sebacic acid concentration in polyesterification. These tunable …
Number of citations: 42 onlinelibrary.wiley.com
A Shikanov, AJ Domb - Biomacromolecules, 2006 - ACS Publications
… ) based on sebacic acid and ricinoleic … sebacic acid-co-ricinoleic acid), designated as p(SA:RA), was prepared as previously described. Polymers having different ratios of sebacic acid …
Number of citations: 79 pubs.acs.org
A Shikanov, B Vaisman, MY Krasko… - … Research Part A: An …, 2004 - Wiley Online Library
Polyesteranhydrides synthesized by the transesterification of ricinoleic acid and sebacic acid followed by anhydride polymerization were examined as potential controlled delivery …
Number of citations: 90 onlinelibrary.wiley.com
HB Xu, ZB Zhou, KX Huang, T Lei, T Zhang, ZL Liu - Polymer Bulletin, 2001 - Springer
… , sebacic acid and dimer acid were converted to the corresponding prepolymer (1) and (2) (Fig. 1) by reacting with acetic anhydride. Poly (dimer acid-sebacic acid) … and sebacic acid …
Number of citations: 21 link.springer.com
JW Hill, WH Carothers - Journal of the American Chemical Society, 1932 - ACS Publications
… phenyl esters of sebacic acid. We prepared the «-anhydride by heating sebacic acid with excess acetic anhydride, distilling off the volatile material,and precipitating a benzene solution …
Number of citations: 140 pubs.acs.org
S Gouin, XX Zhu, S Lehnert - Macromolecules, 2000 - ACS Publications
… have been prepared by polycondensation from a dimer of one of the natural bile acid, lithocholic acid, and by copolymerizing the bile acid dimer with different amounts of sebacic acid (…
Number of citations: 89 pubs.acs.org
JD Morrison, JM Robertson - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… X-ray investigation of the structure of sebacic acid. Our measurements lead to the rather … for over 16% of the total scattering matter in sebacic acid. At low angles of reflection this effect …
Number of citations: 18 pubs.rsc.org
J Kim, KW Lee, TE Hefferan, BL Currier… - …, 2008 - ACS Publications
… that the addition of hydrophobic sebacic acid into a nonbiodegradable hydrogel makes it biodegradable by hydrolysis of ester bond between PEG and sebacic acid as well as improves …
Number of citations: 156 pubs.acs.org

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